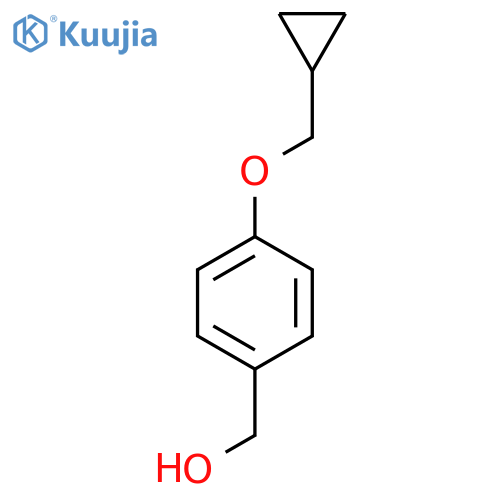

Cas no 712313-61-6 (4-(cyclopropylmethoxy)phenylmethanol)

4-(cyclopropylmethoxy)phenylmethanol 化学的及び物理的性質

名前と識別子

-

- 4-(cyclopropylmethoxy)Benzenemethanol

- [4-(cyclopropylmethoxy)phenyl]methanol

- NE30885

- Z1431555056

- 4-(cyclopropylmethoxy)phenylmethanol

-

- インチ: 1S/C11H14O2/c12-7-9-3-5-11(6-4-9)13-8-10-1-2-10/h3-6,10,12H,1-2,7-8H2

- InChIKey: ZNKLAISUBPQUMH-UHFFFAOYSA-N

- SMILES: O(C1C=CC(CO)=CC=1)CC1CC1

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 13

- 回転可能化学結合数: 4

- 複雑さ: 146

- XLogP3: 1.8

- トポロジー分子極性表面積: 29.5

4-(cyclopropylmethoxy)phenylmethanol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-176107-5.0g |

[4-(cyclopropylmethoxy)phenyl]methanol |

712313-61-6 | 95.0% | 5.0g |

$480.0 | 2025-02-20 | |

| Enamine | EN300-176107-0.05g |

[4-(cyclopropylmethoxy)phenyl]methanol |

712313-61-6 | 95.0% | 0.05g |

$37.0 | 2025-02-20 | |

| Enamine | EN300-176107-0.1g |

[4-(cyclopropylmethoxy)phenyl]methanol |

712313-61-6 | 95.0% | 0.1g |

$56.0 | 2025-02-20 | |

| Enamine | EN300-176107-2.5g |

[4-(cyclopropylmethoxy)phenyl]methanol |

712313-61-6 | 95.0% | 2.5g |

$279.0 | 2025-02-20 | |

| 1PlusChem | 1P00FN9S-25g |

[4-(Cyclopropylmethoxy)phenyl]methanol |

712313-61-6 | 25g |

$1746.00 | 2025-02-27 | ||

| Aaron | AR00FNI4-2.5g |

[4-(cyclopropylmethoxy)phenyl]methanol |

712313-61-6 | 95% | 2.5g |

$409.00 | 2025-01-24 | |

| Aaron | AR00FNI4-100mg |

[4-(Cyclopropylmethoxy)phenyl]methanol |

712313-61-6 | 95% | 100mg |

$102.00 | 2025-03-21 | |

| Aaron | AR00FNI4-250mg |

[4-(cyclopropylmethoxy)phenyl]methanol |

712313-61-6 | 95% | 250mg |

$134.00 | 2025-01-24 | |

| Enamine | EN300-176107-10g |

[4-(cyclopropylmethoxy)phenyl]methanol |

712313-61-6 | 95% | 10g |

$880.0 | 2023-09-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1307661-2.5g |

[4-(cyclopropylmethoxy)phenyl]methanol |

712313-61-6 | 95% | 2.5g |

¥7025.00 | 2024-05-02 |

4-(cyclopropylmethoxy)phenylmethanol 関連文献

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

9. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

4-(cyclopropylmethoxy)phenylmethanolに関する追加情報

Introduction to 4-(cyclopropylmethoxy)phenylmethanol (CAS No. 712313-61-6)

4-(cyclopropylmethoxy)phenylmethanol, identified by its Chemical Abstracts Service (CAS) number 712313-61-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of phenolic alcohols, characterized by its aromatic ring substituted with a cyclopropylmethyl ether side chain. The unique structural features of this molecule make it a promising candidate for further exploration in drug discovery and development, particularly in the quest for novel bioactive agents.

The molecular structure of 4-(cyclopropylmethoxy)phenylmethanol consists of a benzene ring linked to a hydroxymethyl group and a cyclopropylmethoxy substituent. This configuration imparts distinct electronic and steric properties to the molecule, which can be exploited for designing molecules with enhanced binding affinity and selectivity. The presence of the cyclopropyl group, in particular, has been shown to influence the conformational flexibility and metabolic stability of related compounds, making it an attractive feature for medicinal chemists.

In recent years, there has been a growing interest in phenolic compounds due to their diverse biological activities. Phenols are known for their antioxidant, anti-inflammatory, and antimicrobial properties, and modifications to their structure can lead to the discovery of new therapeutic agents. The compound 4-(cyclopropylmethoxy)phenylmethanol represents a novel derivative that combines the pharmacophoric elements of both phenols and cyclopropanes, offering a unique scaffold for drug design.

One of the most compelling aspects of 4-(cyclopropylmethoxy)phenylmethanol is its potential as a building block for more complex molecules. The hydroxymethyl group can serve as a point of attachment for further functionalization, allowing chemists to tailor the properties of the compound to specific biological targets. Additionally, the cyclopropylmethoxy moiety may contribute to improved solubility and bioavailability, which are critical factors in drug development.

Recent studies have begun to explore the pharmacological profile of 4-(cyclopropylmethoxy)phenylmethanol and its derivatives. Initial investigations suggest that this compound exhibits promising activity against certain enzymatic targets, making it a potential lead compound for further optimization. For instance, modifications to the aromatic ring or the cyclopropyl side chain could enhance its binding affinity to specific receptors or enzymes involved in disease pathways.

The synthesis of 4-(cyclopropylmethoxy)phenylmethanol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include palladium-catalyzed cross-coupling reactions, which are well-suited for constructing complex aromatic systems. The use of advanced catalytic methods not only improves efficiency but also minimizes waste, aligning with modern green chemistry principles.

In addition to its synthetic considerations, the handling and storage of 4-(cyclopropylmethoxy)phenylmethanol must be performed under controlled conditions to maintain its integrity. Exposure to light, moisture, or air can lead to degradation or unwanted side reactions, necessitating proper storage in inert atmospheres and at stable temperatures. These precautions are essential for ensuring the quality and reproducibility of experiments involving this compound.

The potential applications of 4-(cyclopropylmethoxy)phenylmethanol extend beyond academic research into industrial settings. Pharmaceutical companies are increasingly interested in novel molecular scaffolds that can be optimized for therapeutic use. The structural features of this compound make it a valuable asset in library design programs aimed at identifying new drug candidates.

As our understanding of biological systems continues to evolve, so does our ability to rationally design molecules with specific functions. 4-(cyclopropylmethoxy)phenylmethanol exemplifies how structural innovation can lead to new opportunities in drug discovery. By leveraging its unique properties, researchers may uncover new treatments for a variety of diseases.

The future directions for research on 4-(cyclopropylmethoxy)phenylmethanol include exploring its interactions with biological targets at a deeper level. High-throughput screening (HTS) techniques can be employed to identify potential therapeutic applications rapidly. Furthermore, computational modeling can help predict how modifications to the molecule might affect its biological activity, guiding synthetic efforts toward more effective candidates.

In conclusion,4-(cyclopropylmethoxy)phenylmethanol (CAS No. 712313-61-6) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of pharmacophoric elements makes it a valuable tool for drug discovery efforts aimed at developing novel therapeutics. As research progresses,this molecule is likely to play an increasingly important role in advancing our understanding of disease mechanisms and identifying new treatment strategies.

712313-61-6 (4-(cyclopropylmethoxy)phenylmethanol) Related Products

- 2138041-25-3(6-(cyclohexylamino)-2-(trifluoromethyl)pyridine-3-carboxylic acid)

- 917096-37-8((Z)-Fluvoxamine -)

- 1251552-81-4(N-(3-chlorophenyl)-2-{4-3-(3-methylphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide)

- 2097969-97-4(N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride)

- 1601291-41-1(4-Bromo-6-(2-ethoxyphenyl)pyrimidine)

- 38803-30-4(3-(Dimethylamino)benzonitrile)

- 2649057-50-9(1,3-dichloro-5-(1-isocyanatoethyl)benzene)

- 13220-17-2(1-Methyl-3-pyrrolidinyl Benzoate)

- 1250672-89-9(2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-(propan-2-yl)acetamide)

- 39522-26-4(6-Methyl-2H-1,4-benzoxazin-3(4H)-one)